2-(4-Bromophenyl)-2-oxoacetic acid 2-(4-Bromophenyl)-2-oxoacetic acid
Brand Name: Vulcanchem
CAS No.: 7099-87-8
VCID: VC1978956
InChI: InChI=1S/C8H5BrO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H,(H,11,12)
SMILES: C1=CC(=CC=C1C(=O)C(=O)O)Br
Molecular Formula: C8H5BrO3
Molecular Weight: 229.03 g/mol

2-(4-Bromophenyl)-2-oxoacetic acid

CAS No.: 7099-87-8

Cat. No.: VC1978956

Molecular Formula: C8H5BrO3

Molecular Weight: 229.03 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromophenyl)-2-oxoacetic acid - 7099-87-8

Specification

CAS No. 7099-87-8
Molecular Formula C8H5BrO3
Molecular Weight 229.03 g/mol
IUPAC Name 2-(4-bromophenyl)-2-oxoacetic acid
Standard InChI InChI=1S/C8H5BrO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H,(H,11,12)
Standard InChI Key UASZGGQRDGLTIQ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)C(=O)O)Br
Canonical SMILES C1=CC(=CC=C1C(=O)C(=O)O)Br

Introduction

Basic Identification and Structural Characteristics

2-(4-Bromophenyl)-2-oxoacetic acid (CAS No. 7099-87-8) is an aromatic alpha-keto acid with the molecular formula C₈H₅BrO₃ and a molecular weight of 229.03 g/mol . The compound consists of a 4-bromophenyl group attached to an oxoacetic acid moiety, creating a structure with distinctive chemical and physical properties.

Structural Identifiers

The compound's structure is represented through various chemical notations that provide precise structural information:

Identifier TypeValue
IUPAC Name2-(4-bromophenyl)-2-oxoacetic acid
SMILESC1=CC(=CC=C1C(=O)C(=O)O)Br
InChIInChI=1S/C8H5BrO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H,(H,11,12)
InChIKeyUASZGGQRDGLTIQ-UHFFFAOYSA-N
European Community (EC) Number837-671-1

The molecular structure features a para-substituted benzene ring with a bromine atom at the 4-position and an oxoacetic acid group (–C(=O)COOH) attached to the 1-position . This arrangement contributes to the compound's specific chemical behavior and reactivity patterns.

Physical and Chemical Properties

Spectroscopic Properties

Analytical data for 2-(4-Bromophenyl)-2-oxoacetic acid includes predicted collision cross-section values that are valuable for mass spectrometry analysis:

Adductm/zPredicted CCS (Ų)
[M+H]⁺228.94949135.7
[M+Na]⁺250.93143138.3
[M+NH₄]⁺245.97603139.6
[M+K]⁺266.90537139.9
[M-H]⁻226.93493134.8
[M+Na-2H]⁻248.91688138.5
[M]⁺227.94166134.4
[M]⁻227.94276134.4

Synthesis Methods

Several synthetic routes have been reported for the preparation of 2-(4-Bromophenyl)-2-oxoacetic acid, reflecting its importance in organic synthesis.

Oxidation of Precursors

One common approach involves the oxidation of appropriate precursors:

  • Oxidation of 4-bromomandelic acid has been documented as a viable synthetic route .

  • The process typically involves controlled oxidation conditions to transform the hydroxyl group to a ketone while preserving the carboxylic acid functionality.

Other Synthetic Approaches

Alternative synthetic methods include:

  • Synthesis involving 2-hydroxy-2-azaadamantane and sodium nitrite in acetonitrile, which has been reported to yield the target compound with approximately 99% purity .

  • The compound has also been synthesized as part of larger studies investigating chemoselective deoxygenative α-arylation of carboxylic acids .

These synthetic approaches demonstrate the versatility of methods available for obtaining 2-(4-Bromophenyl)-2-oxoacetic acid, making it accessible for various research applications.

Biological Activity and Applications

Inhibition of Acetylcholinesterase

One of the most significant biological activities of 2-(4-Bromophenyl)-2-oxoacetic acid is its role as an acetylcholinesterase inhibitor:

  • The compound functions by binding to the active site of acetylcholinesterase, thereby preventing the breakdown of acetylcholine.

  • This mechanism can potentially influence neurotransmission, making it relevant for neurological research.

Applications in Organic Synthesis

2-(4-Bromophenyl)-2-oxoacetic acid serves as an important building block in organic synthesis:

  • It has been utilized in decarboxylative coupling reactions, particularly with 2H-indazoles, employing visible-light-driven processes .

  • The compound serves as a valuable precursor in the synthesis of more complex structures, including heterocyclic compounds with potential pharmaceutical relevance .

  • Recent research has demonstrated its application in chemoselective deoxygenative α-arylation reactions to form compounds like 2-(4-Bromophenyl)-2-mesityl-acetic acid .

Research Applications

The compound has found utility in various research contexts:

  • It serves as an intermediate in the development of pharmaceuticals and advanced materials .

  • Its distinctive structure makes it valuable in studying structure-activity relationships in various biological systems.

  • The compound has been incorporated into studies focused on photochemical reactions, particularly those involving decarboxylative coupling processes .

Hazard StatementDescriptionWarning Category
H302Harmful if swallowedAcute toxicity, oral
H315Causes skin irritationSkin corrosion/irritation
H319Causes serious eye irritationSerious eye damage/eye irritation
H335May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation

These hazard classifications are based on reporting from the ECHA C&L Inventory .

Comparative Analysis with Related Compounds

Structural Relatives

Several structurally related compounds provide context for understanding the properties and applications of 2-(4-Bromophenyl)-2-oxoacetic acid:

  • 2-(4-(Bromomethyl)phenyl)-2-oxoacetic acid: Features a bromomethyl group rather than a direct bromine substitution on the aromatic ring, resulting in different reactivity patterns.

  • 2-(2-Bromo-4-hydroxyphenyl)-2-oxoacetic acid: Contains both a bromine atom and a hydroxyl group on the aromatic ring, offering different hydrogen-bonding capabilities and potential biological interactions .

  • 2-(4-Chlorophenyl)-2-oxoacetic acid and 2-(4-Fluorophenyl)-2-oxoacetic acid: These halogen variants demonstrate how changes in the halogen substituent affect physical properties and reactivity .

Reactions and Transformations

The compound undergoes several notable transformations:

  • It can be converted to derivatives such as 2-(4-Bromophenyl)-2-mesityl-acetic acid through deoxygenative α-arylation reactions .

  • Under visible light irradiation, it undergoes decarboxylation to generate acyl radicals, which can participate in coupling reactions with other substrates .

  • The α-keto acid functionality makes it susceptible to various nucleophilic additions and condensation reactions.

Current Research and Future Perspectives

Recent research highlights the growing importance of 2-(4-Bromophenyl)-2-oxoacetic acid in synthetic chemistry:

  • Studies published in 2023-2024 have explored its application in visible-light-driven decarboxylative coupling reactions, demonstrating its utility in photochemical synthesis .

  • Its role as an acetylcholinesterase inhibitor continues to make it relevant for neuropharmacological research.

  • The compound's use as a building block in the synthesis of complex organic molecules suggests its continued relevance in pharmaceutical research and development.

Future research directions may include:

  • Exploration of its potential applications in developing novel enzyme inhibitors.

  • Investigation of its utility in green chemistry approaches, particularly photochemical transformations.

  • Development of more efficient synthetic routes to access this compound and its derivatives.

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